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molecular formula C7H13NO2 B8392203 N,N-dimethyl-3-oxopentaneamide

N,N-dimethyl-3-oxopentaneamide

Cat. No. B8392203
M. Wt: 143.18 g/mol
InChI Key: ASSYHWUVYSFJHR-UHFFFAOYSA-N
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Patent
US09394324B2

Procedure details

0.8 mol (100 ml) methyl-3-oxovalerate (3-oxo-pentanoic acid methylester) and 250 ml 33% dimethylamine solution in ethanol (approx. 1.4 mol dimethylamine) was stirred for 4 hours at 110° C. in a pressure reactor. After cooling off, the solvents were distilled off on a rotavap, the raw products were taken up in 40 ml water, 30 ml 32% HCl and 40 ml ethanol and stirred for 24 hours at 100° C. The mixture was again concentrated to dryness by evaporation, taken up again in 300 ml acetic ester and filtrated. The filtrate was concentrated to dryness by evaporation and the product was completely dried under an oil-pump vacuum. 25.8 g of the title compound was obtained.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.4 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][C:5](=[O:8])[CH2:6][CH3:7].C(O)C.[CH3:13][NH:14][CH3:15]>>[CH3:13][N:14]([CH3:15])[C:3](=[O:2])[CH2:4][C:5](=[O:8])[CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
COC(CC(CC)=O)=O
Name
Quantity
1.4 mol
Type
reactant
Smiles
C(C)O
Name
Quantity
250 mL
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
30 ml 32% HCl and 40 ml ethanol and stirred for 24 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling off
DISTILLATION
Type
DISTILLATION
Details
the solvents were distilled off on a rotavap
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was again concentrated to dryness by evaporation
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness by evaporation
CUSTOM
Type
CUSTOM
Details
the product was completely dried under an oil-pump vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN(C(CC(CC)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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